5-fluoro-N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)pyridine-3-sulfonamide
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Overview
Description
5-fluoro-N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)pyridine-3-sulfonamide is a fluorinated organic compound that features a pyridine ring substituted with a sulfonamide group and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the trifluoromethylation of a pyridine derivative, followed by sulfonamide formation. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-fluoro-N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate: Another fluorinated compound with similar structural features.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a trifluoromethyl group and is used in similar applications.
Uniqueness
5-fluoro-N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)pyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and multiple fluorine atoms. This structure imparts distinct physicochemical properties, such as high stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F4N2O3S/c1-9(2,8(17)10(12,13)14)16-20(18,19)7-3-6(11)4-15-5-7/h3-5,8,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQKIBXAFNNYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)O)NS(=O)(=O)C1=CN=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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